molecular formula C22H21Cl2N5O5S3 B13114292 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide

5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide

Cat. No.: B13114292
M. Wt: 602.5 g/mol
InChI Key: HLQSPKDFXYZKHQ-UHFFFAOYSA-N
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Description

5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dichloropyridinyl group, a dimethylaminoethyl group, and a nitrothiophene carboxamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,5-dichloropyridine and 2-(dimethylamino)ethylamine. These intermediates undergo various reactions, including nucleophilic substitution, thiolation, and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide stands out due to its complex structure and multifunctional groups. These features enable it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21Cl2N5O5S3

Molecular Weight

602.5 g/mol

IUPAC Name

5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[3-[2-(dimethylamino)ethylamino]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl]-4-nitrothiophene-2-carboxamide

InChI

InChI=1S/C22H21Cl2N5O5S3/c1-28(2)6-5-26-16-11-37(33,34)19-7-12(3-4-13(16)19)27-21(30)18-8-17(29(31)32)22(35-18)36-20-14(23)9-25-10-15(20)24/h3-4,7-10,16,26H,5-6,11H2,1-2H3,(H,27,30)

InChI Key

HLQSPKDFXYZKHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CS(=O)(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=C(S3)SC4=C(C=NC=C4Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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